molecular formula C16H23FN2O2 B8379598 (R)-tert-Butyl (1-(4-fluorobenzyl)pyrrolidin-3-yl)carbamate

(R)-tert-Butyl (1-(4-fluorobenzyl)pyrrolidin-3-yl)carbamate

Cat. No.: B8379598
M. Wt: 294.36 g/mol
InChI Key: VUCZZAHQRXHDSZ-UHFFFAOYSA-N
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Description

(R)-tert-Butyl (1-(4-fluorobenzyl)pyrrolidin-3-yl)carbamate: is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a fluoro-benzyl group and a tert-butyl ester functional group. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of (R)-tert-Butyl (1-(4-fluorobenzyl)pyrrolidin-3-yl)carbamate typically involves several steps. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluoro-benzyl Group: The fluoro-benzyl group is introduced via a nucleophilic substitution reaction, where a suitable fluoro-benzyl halide reacts with the pyrrolidine ring.

    Esterification: The final step involves the esterification of the carbamic acid with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

(R)-tert-Butyl (1-(4-fluorobenzyl)pyrrolidin-3-yl)carbamate: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The fluoro-benzyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atom under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

(R)-tert-Butyl (1-(4-fluorobenzyl)pyrrolidin-3-yl)carbamate: has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in industrial processes.

Mechanism of Action

The mechanism of action of (R)-tert-Butyl (1-(4-fluorobenzyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved can vary depending on the biological context and the specific targets of the compound.

Comparison with Similar Compounds

(R)-tert-Butyl (1-(4-fluorobenzyl)pyrrolidin-3-yl)carbamate: can be compared with similar compounds such as:

The uniqueness of This compound

Properties

Molecular Formula

C16H23FN2O2

Molecular Weight

294.36 g/mol

IUPAC Name

tert-butyl N-[1-[(4-fluorophenyl)methyl]pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)18-14-8-9-19(11-14)10-12-4-6-13(17)7-5-12/h4-7,14H,8-11H2,1-3H3,(H,18,20)

InChI Key

VUCZZAHQRXHDSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of (3R)-(+)-3-(tert-butoxycarbonylamino)pyrrolidine (5.0 g) in DMF (50 ml) was added 4-fluorobenzoylchloride (3.38 ml) and N,N-diisopropylethylamine (9.35 ml), the mixture was stirred at 70° C. for 2 hours. The mixed solution was poured into a mixture of water (300 ml) and AcOEt (300 ml). The organic layer was separated, washed with water twice and brine, dried over sodium sulfate and concentrated in vacuo. The residue was purified by silica gel column chromatography eluted with 5% MeOH in dichloromethane to give [1-(4-fluoro-benzyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (6.8 g). To a solution of [1-(4-fluoro-benzyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (6.8 g) in MeOH(34 ml) was treated with 4N HCl in AcOEt (29 ml) and was stirred at 25° C. for 12 hours. The solvent was removed under reduced pressure. Recrystallization (acetonitrile-MeOH) provided (3R)-1-(4-fluorobenzyl)-3-pyrrolidinamine dihydrochloride as white solid (3.77 g).
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5 g
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3.38 mL
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9.35 mL
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50 mL
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300 mL
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300 mL
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Synthesis routes and methods II

Procedure details

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